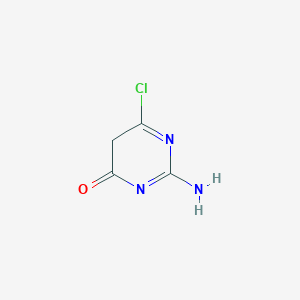![molecular formula C20H15ClN2O2 B7470126 5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine](/img/structure/B7470126.png)
5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. The compound has been found to modulate the expression of genes that are involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the replication of certain viruses and bacteria. In addition, it has been found to have neuroprotective effects in animal models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine in lab experiments is its potential therapeutic applications. The compound has been shown to have anticancer, antiviral, and antibacterial properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine. One direction is to investigate its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. In addition, future studies could focus on optimizing the synthesis method to improve the yield and purity of the product.
Synthesemethoden
The synthesis of 5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine is a complex process that involves multiple steps. The starting materials for the synthesis are 4-(3-methylphenoxy)aniline and 2-amino-5-chlorobenzoxazole. The reaction proceeds through a series of steps that involve the formation of intermediates, which are then converted to the final product. The synthesis method has been optimized to improve the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine has been extensively studied for its potential applications in various fields. It has been found to have anticancer, antiviral, and antibacterial properties. It has also been shown to have potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been used in various in vitro and in vivo studies to investigate its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-chloro-N-[4-(3-methylphenoxy)phenyl]-1,3-benzoxazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2/c1-13-3-2-4-17(11-13)24-16-8-6-15(7-9-16)22-20-23-18-12-14(21)5-10-19(18)25-20/h2-12H,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUJLMNQQKMYOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC2=CC=C(C=C2)NC3=NC4=C(O3)C=CC(=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-[(1,1-dioxothiolan-3-yl)-methylamino]-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7470050.png)



![3-[1-(5-chloro-1H-indole-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7470075.png)
![N-[(2-chlorophenyl)methyl]-2-(2,5-dioxo-4,4-dipropylimidazolidin-1-yl)acetamide](/img/structure/B7470086.png)
![[2-[(2-chlorophenyl)methylamino]-2-oxoethyl] (E)-2-cyano-3-[2,5-dimethyl-1-(3-methylbutyl)pyrrol-3-yl]prop-2-enoate](/img/structure/B7470097.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7470111.png)



